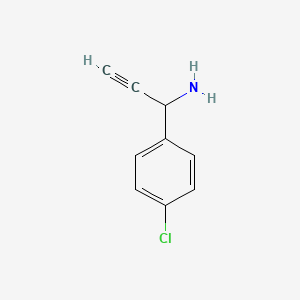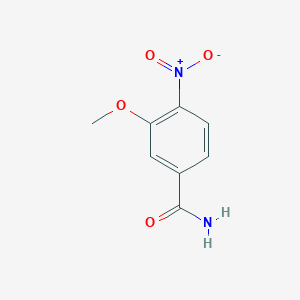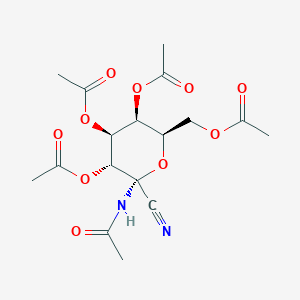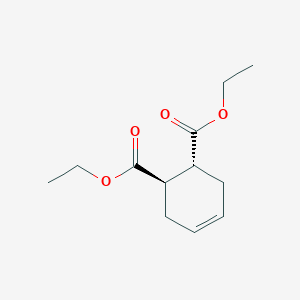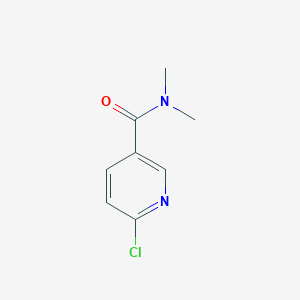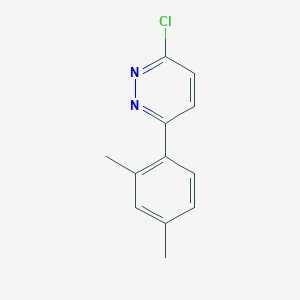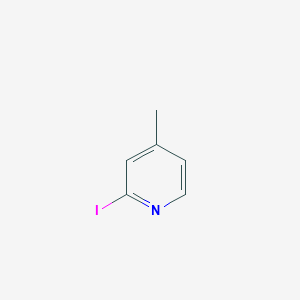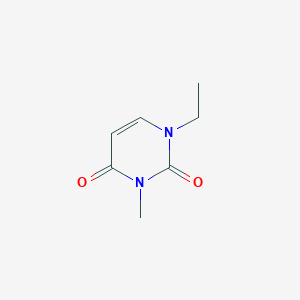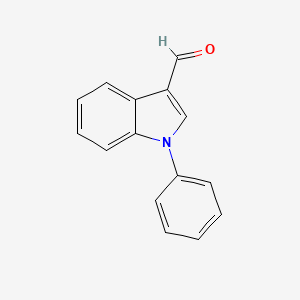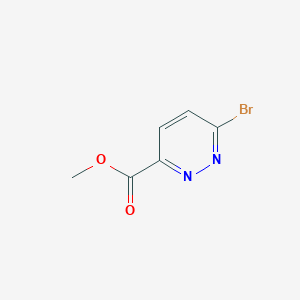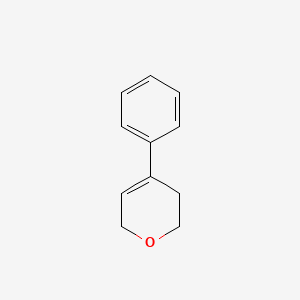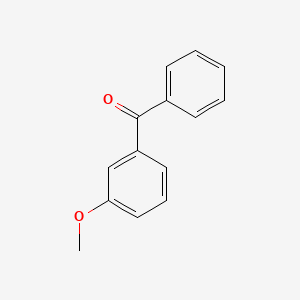
3-METHOXYBENZOPHENONE
Overview
Description
3-METHOXYBENZOPHENONE, also known by its chemical formula C14H12O2, is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a phenyl group through a carbonyl group (C=O)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXYBENZOPHENONE typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 3-methoxybenzoic acid or quinones.
Reduction: Formation of (3-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-METHOXYBENZOPHENONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-METHOXYBENZOPHENONE involves its interaction with specific molecular targets. The methoxy group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but with the methoxy group at the para position.
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Contains a bromine atom in addition to the methoxy group.
(3-Hydroxyphenyl)(phenyl)methanone: Features a hydroxyl group instead of a methoxy group.
Uniqueness: 3-METHOXYBENZOPHENONE is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJVWPCRCAWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498838 | |
| Record name | (3-Methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-67-0 | |
| Record name | 3-Methoxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxyphenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3-Methoxybenzophenone derivatives contribute to their biological activity?
A: While the provided research doesn't directly investigate the biological activity of this compound itself, it highlights the significance of structural modifications in related benzophenone compounds. For instance, in a study on mango leaves, researchers identified three new benzophenone glycosides, including 2,4,4',6-tetrahydroxy-3'-methoxybenzophenone-3-C-β-d-glucopyranoside []. These compounds, along with other isolated benzophenones, exhibited moderate α-glucosidase and nitric oxide inhibitory activities []. This suggests that the presence of hydroxyl and methoxy groups, as well as glycosidic linkages, could be crucial for these activities. Further research is needed to ascertain the specific contributions of the 3-methoxy group in this context.
Q2: How does the structure of 2,4,6-triisopropylbenzophenone impact its photoreactivity in the solid state?
A: Research on 2,4,6-triisopropylbenzophenone derivatives reveals that their solid-state photostability is directly linked to the steric hindrance imposed by the triisopropylphenyl group []. The crystal structures of these compounds consistently show the carbonyl group nearly coplanar with the substituted phenyl ring and perpendicular to the triisopropylphenyl ring []. This conformation, along with intermolecular close contacts, restricts the intramolecular movement of the isopropyl groups towards the carbonyl carbon, thus hindering photocyclization reactions []. This highlights how steric effects within the molecule directly influence its photochemical behavior.
Q3: Are there any analytical techniques mentioned in the research that are particularly useful for studying this compound or related compounds?
A: Although the provided research doesn't focus on this compound specifically, it does emphasize the use of various analytical techniques for characterizing similar benzophenone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, ROESY, COSY, HMBC, and HSQC, were employed for structure elucidation []. Additionally, high-resolution mass spectrometry (HRMS) and UV spectroscopy were utilized for compound identification []. These techniques could be valuable tools for studying the structural characteristics and potentially the reactivity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
